

(3-Methylphenyl)urea chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Urea, m-toluoyl-

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(3-Methylphenyl)urea: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Methylphenyl)urea, also known as m-tolylurea, is an aromatic organic compound with significant applications in chemical synthesis and as a structural motif in medicinal chemistry. Its urea functional group allows for diverse chemical modifications, making it a valuable building block for the development of novel therapeutic agents, particularly in the realm of kinase inhibitors. This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and characterization of (3-Methylphenyl)urea, tailored for professionals in research and drug development.

Chemical Properties and Structure

(3-Methylphenyl)urea is a solid at room temperature with the chemical formula $C_8H_{10}N_2O$.^[1]^[2]^[3] Its structure consists of a urea group substituted with a 3-methylphenyl (m-tolyl) group.

Identifiers and Descriptors

Property	Value
IUPAC Name	(3-methylphenyl)urea[4]
Synonyms	m-Tolylurea, 3-Tolylurea, N-(3-Methylphenyl)urea, Metatolylcarbamide[1][5][6]
CAS Number	63-99-0[1][2][5]
Molecular Formula	C8H10N2O[1][3][7]
Molecular Weight	150.18 g/mol [2][3]
InChI Key	UVQVMNIYFXZXCi-UHFFFAOYSA-N[1][2]
SMILES	<chem>Cc1cccc(NC(N)=O)c1</chem> [2][4]

Physicochemical Properties

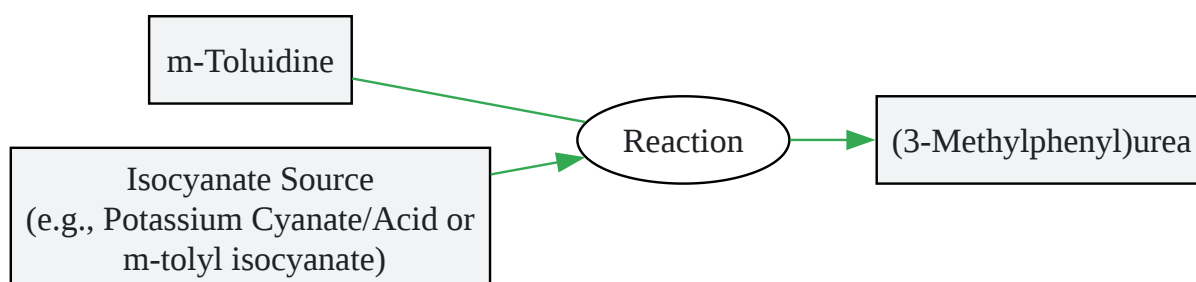
The following table summarizes the key physicochemical properties of (3-Methylphenyl)urea.

Property	Value	Source
Melting Point	142 °C	[2]
Boiling Point (Calculated)	590.67 K	[6]
logP (Octanol/Water Partition Coefficient)	1.29	[1][2]
Water Solubility (log10WS, mol/L) (Calculated)	-2.14	[6]

Synthesis of (3-Methylphenyl)urea

The synthesis of (3-Methylphenyl)urea can be achieved through several established methods for urea formation. A common and efficient laboratory-scale synthesis involves the reaction of m-toluidine with a source of isocyanate.

Synthesis Pathway



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Synthesis of (3-Methylphenyl)urea from m-toluidine.

Experimental Protocol: Synthesis from m-Toluidine and Potassium Cyanate

This protocol describes a general procedure for the synthesis of an aryl urea from the corresponding amine.

Materials:

- m-Toluidine
- Potassium cyanate
- Hydrochloric acid
- Water
- Ethanol
- Activated charcoal

Procedure:

- Dissolve m-toluidine in a dilute aqueous solution of hydrochloric acid.
- In a separate flask, dissolve potassium cyanate in water.

- Slowly add the potassium cyanate solution to the m-toluidine hydrochloride solution with constant stirring.
- Heat the reaction mixture under reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Allow the reaction mixture to cool to room temperature, during which the crude (3-Methylphenyl)urea will precipitate.
- Collect the crude product by vacuum filtration and wash with cold water.
- For purification, recrystallize the crude product from a suitable solvent system, such as ethanol/water. Decolorize with activated charcoal if necessary.
- Dry the purified crystals of (3-Methylphenyl)urea under vacuum.

Spectroscopic Characterization

The structure of (3-Methylphenyl)urea can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of (3-Methylphenyl)urea is expected to show distinct signals for the aromatic protons, the methyl protons, and the amine protons.

- Aromatic protons: Signals in the range of δ 6.8-7.5 ppm, with splitting patterns characteristic of a 1,3-disubstituted benzene ring.
- NH and NH₂ protons: Broad singlets in the range of δ 5.5-9.0 ppm, which may be exchangeable with D₂O.
- Methyl protons: A singlet around δ 2.3 ppm.

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the aromatic carbons, and the methyl carbon.

- Carbonyl carbon (C=O): A signal in the range of δ 155-160 ppm.

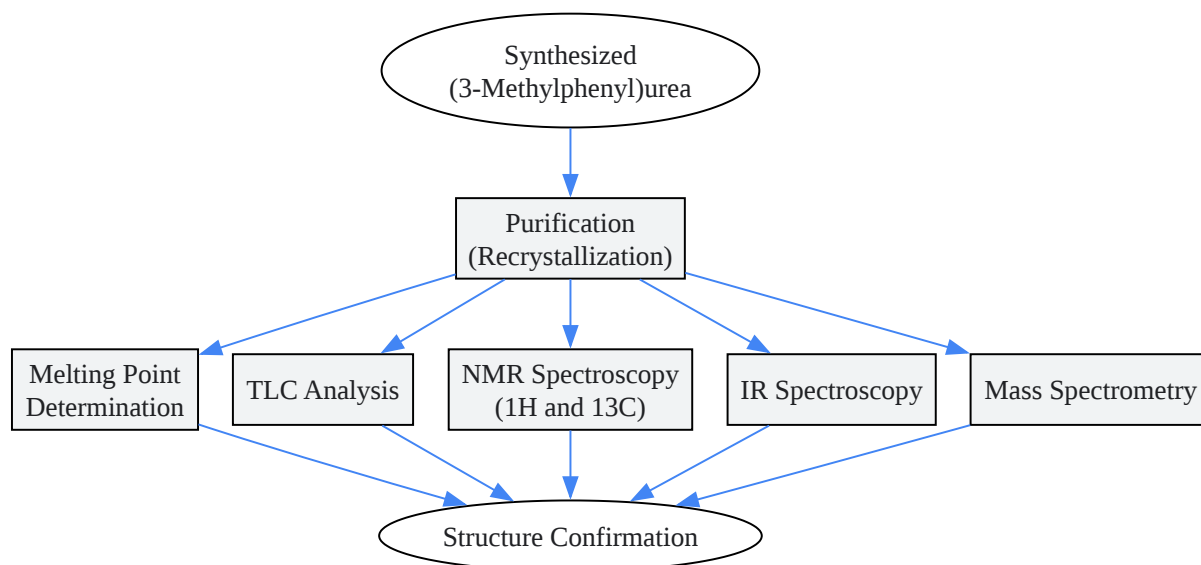
- Aromatic carbons: Multiple signals in the aromatic region (δ 110-140 ppm).
- Methyl carbon: A signal around δ 21 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of (3-Methylphenyl)urea will exhibit characteristic absorption bands for the functional groups present.

- N-H stretching: Two bands in the region of 3200-3500 cm^{-1} , corresponding to the symmetric and asymmetric stretching of the primary amine and the secondary amine.
- C=O stretching (Amide I band): A strong absorption band around 1650-1680 cm^{-1} .
- N-H bending (Amide II band): An absorption band around 1550-1620 cm^{-1} .
- C-N stretching: Bands in the region of 1200-1400 cm^{-1} .
- Aromatic C-H stretching: Signals above 3000 cm^{-1} .
- Aromatic C=C stretching: Peaks in the 1450-1600 cm^{-1} region.

Experimental Workflow for Characterization



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Workflow for the characterization of (3-Methylphenyl)urea.

Applications in Drug Development

Aryl urea derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities.[8] They are particularly prominent as kinase inhibitors, a class of targeted cancer therapeutics. The urea moiety acts as a crucial hydrogen bond donor and acceptor, facilitating binding to the hinge region of the kinase domain.

(3-Methylphenyl)urea can serve as a key building block or a fragment in the design and synthesis of novel kinase inhibitors. Its structural and electronic properties can be fine-tuned by modifying the substitution pattern on the phenyl ring, allowing for the optimization of potency, selectivity, and pharmacokinetic properties of potential drug candidates. The development of analogs of successful drugs like Sorafenib often involves the synthesis of various substituted aryl ureas.[9]

Safety and Handling

(3-Methylphenyl)urea should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(3-Methylphenyl)urea is a versatile compound with well-defined chemical properties and a straightforward synthetic route. Its importance as a scaffold in medicinal chemistry, particularly for the development of kinase inhibitors, makes a thorough understanding of its characteristics essential for researchers in drug discovery and development. This guide provides a foundational overview to aid in the synthesis, characterization, and application of this valuable chemical entity.

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- To cite this document: BenchChem. [(3-Methylphenyl)urea chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b14686226#3-methylphenyl-urea-chemical-properties-and-structure>]

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